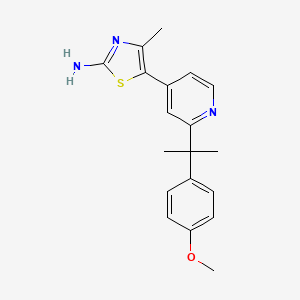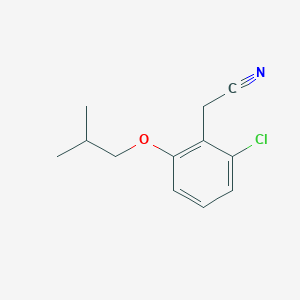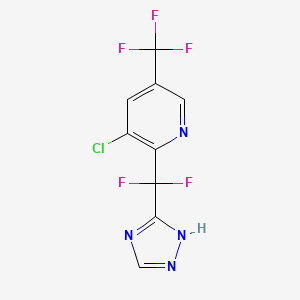
3-chloro-2-(difluoro(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(difluoro(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine is an organic compound with a wide range of applications in the field of scientific research. It is a heterocyclic compound consisting of a pyridine ring with a trifluoromethyl group and a difluoro(1H-1,2,4-triazol-3-yl)methyl group attached to the 3-chloro position. The compound is used as a starting material in the synthesis of various organic compounds, as well as a reagent in various chemical reactions. It is also used as a building block in the development of new drugs and materials.
Aplicaciones Científicas De Investigación
Applications in Pesticide Synthesis
The compound 3-chloro-2-(difluoro(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine has been noted for its utility in the synthesis of pesticides. Specifically, its derivatives, such as 2,3-Dichloro-5-trifluoromethyl pyridine, are important in the creation of various pesticide formulas. The review of synthesis processes for these derivatives highlights their significance in the agrochemical industry Lu Xin-xin, 2006.
Role in Antifungal Agents
It's also a key component in the structural makeup of certain antifungal agents. For instance, the fungicide fluazinam, which includes the compound in its structure, showcases the molecule's relevance in creating substances that can combat fungal infections effectively Youngeun Jeon et al., 2013.
Importance in Organic Light-Emitting Diodes (OLEDs)
Further, this compound's derivatives are essential in the field of electronics, particularly in the development of organic light-emitting diodes (OLEDs). Theoretical investigations into the vibronic phosphorescence spectra and quantum yields for iridium(III) complexes with derivatives of this compound have provided insight into its potential applications in the advancement of OLED technology Jiayi Guo et al., 2019.
Contribution to Novel Chemosensory Materials
The compound's derivatives also play a crucial role in the development of novel chemosensory materials. These materials, which contain derivatives of this compound in their side chains, have shown potential in creating tailored sensory materials through alterations in receptors within the side chain and the conjugated backbone B. Du et al., 2007.
Involvement in Coordination-Driven Self-Assembly
Additionally, the compound has been studied in the context of coordination-driven self-assembly, emphasizing its potential in the creation of intricate molecular architectures through selective binding with other molecular entities Prodip Howlader et al., 2015.
Propiedades
IUPAC Name |
3-chloro-2-[difluoro(1H-1,2,4-triazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF5N4/c10-5-1-4(9(13,14)15)2-16-6(5)8(11,12)7-17-3-18-19-7/h1-3H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCLKVAJNPOHDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C2=NC=NN2)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

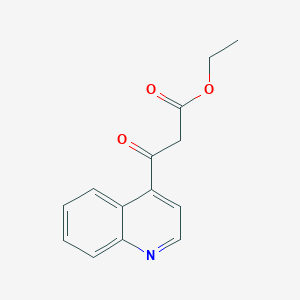


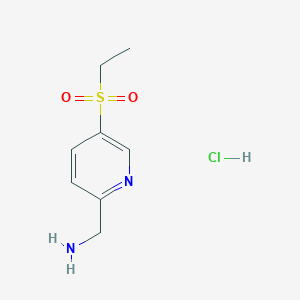


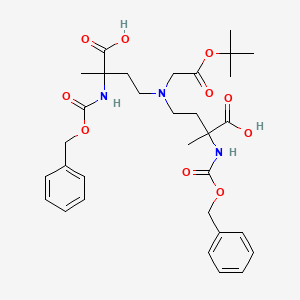
![(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione](/img/structure/B1412373.png)
